Hcv-IN-7

Catalog No.
S12904160
CAS No.
M.F
C40H48N8O6S
M. Wt
768.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hcv-IN-7

Product Name

Hcv-IN-7

IUPAC Name

methyl N-[(2S)-1-[2-[5-[2-[2-[1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C40H48N8O6S

Molecular Weight

768.9 g/mol

InChI

InChI=1S/C40H48N8O6S/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t29?,30?,32-,33-/m0/s1

InChI Key

LDAZZKPDFMKNSP-RQRATSDMSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC

HCV-IN-7 hydrochloride is a potent, orally active inhibitor specifically targeting the Hepatitis C virus non-structural protein 5A. It exhibits a remarkable pan-genotypic profile, with inhibitory concentrations (IC50) ranging from 3 to 47 picomolar across various genotypes of the virus, including Genotype 1b (IC50 = 12 pM), Genotype 2a (IC50 = 5 pM), Genotype 1a (IC50 = 27 pM), Genotype 3a (IC50 = 47 pM), Genotype 4a (IC50 = 3 pM), and Genotype 6a (IC50 = 28 pM) . This compound demonstrates favorable pharmacokinetic properties and effective liver uptake, making it a promising candidate for treating Hepatitis C infections.

HCV-IN-7 hydrochloride acts primarily through the inhibition of the Hepatitis C virus non-structural protein 5A, which is crucial for viral replication and assembly. The compound's mechanism involves binding to the NS5A protein, thereby preventing its function in the viral life cycle. The compound has shown minimal cytotoxic effects in various cell lines, with cytotoxicity rates of approximately 14%, 22%, and 36% in Huh7, HepG2, and HEK293 cells, respectively at a concentration of 10 µM .

The biological activity of HCV-IN-7 is characterized by its ability to inhibit HCV replication across multiple genotypes. Its high potency makes it effective even at low concentrations. In vitro studies have demonstrated that HCV-IN-7 significantly reduces viral RNA levels in infected cells, highlighting its potential as an antiviral agent. Additionally, it has been observed to have a limited impact on cytochrome P450 enzymes (CYP2D6, CYP2C9, CYP3A4), suggesting a favorable drug-drug interaction profile .

The synthesis of HCV-IN-7 hydrochloride involves multiple steps typically including the formation of key intermediates followed by cyclization reactions to construct its tricyclic core structure. While specific synthetic pathways are proprietary and not extensively detailed in available literature, the general approach includes:

  • Formation of intermediates: Starting materials are reacted under controlled conditions to yield intermediate compounds.
  • Cyclization: Key intermediates undergo cyclization to form the tricyclic structure characteristic of HCV-IN-7.
  • Hydrochloride salt formation: The final product is converted into its hydrochloride salt form to enhance solubility and stability for pharmaceutical applications.

HCV-IN-7 is primarily investigated for its application in treating Hepatitis C infections. Its broad-spectrum activity against various HCV genotypes positions it as a candidate for combination therapy with other antiviral agents to enhance efficacy and reduce resistance development. Additionally, its favorable pharmacokinetic profile supports its potential use in clinical settings.

Interaction studies involving HCV-IN-7 have focused on its binding affinity to the NS5A protein and its effects on viral replication dynamics. The compound has been shown to interact specifically with NS5A without significantly affecting other cellular pathways or proteins involved in liver metabolism. These studies suggest that HCV-IN-7 can be used in combination with other antiviral agents without major interference in their mechanisms .

HCV-IN-7 can be compared with several other compounds that target the Hepatitis C virus:

Compound NameMechanism of ActionPotency (IC50)Unique Features
SofosbuvirNucleotide polymerase inhibitor~1 nMFirst-in-class nucleotide analog
DaclatasvirNS5A inhibitor~0.5 nMHigh selectivity for NS5A
LedipasvirNS5A inhibitor~0.1 nMUsed in combination with Sofosbuvir
VelpatasvirNS5A inhibitor~0.03 nMBroad genotype coverage

HCV-IN-7 is unique due to its less complex tricyclic core structure compared to some of these other inhibitors, which may contribute to its distinct pharmacological profile and reduced side effects .

XLogP3

5.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

768.34175245 g/mol

Monoisotopic Mass

768.34175245 g/mol

Heavy Atom Count

55

Dates

Last modified: 08-10-2024

Explore Compound Types